molecular formula C6H12O3 B13446697 (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2

Cat. No.: B13446697
M. Wt: 134.17 g/mol
InChI Key: RNVYQYLELCKWAN-YVKXTFNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2, also known as deuterated (S)-Solketal, is a high-value, isotopically labeled chiral building block exclusively for research purposes. This compound is the deuterated analog of (S)-Solketal, which is widely recognized as a key protected glycidol derivative in synthetic organic chemistry . The core research value of this chiral synthon lies in its application in the synthesis of enantiomerically pure, deuterated compounds. It serves as a fundamental starting material for introducing a deuterated glyceraldehyde or glycidol moiety with an (S) configuration into more complex molecules . This is particularly valuable in pharmaceutical research for the preparation of deuterated lipids , glycerophosphates , and other bioactive compounds where the incorporation of deuterium can be used to study metabolic pathways, improve pharmacokinetic profiles, or create internal standards for mass spectrometry. The d2-labeling, typically on the hydroxymethyl (-CH2OH) group, does not alter the stereochemistry but provides a distinct isotopic signature for tracing and analytical studies. The parent compound, (S)-Solketal, is a clear, colorless to light yellow liquid with a boiling point of approximately 90°C at 20 mmHg and a specific rotation of +14° (neat) . It is recommended to store this air-sensitive and hygroscopic compound under inert gas in a cool, dark place . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H12O3

Molecular Weight

134.17 g/mol

IUPAC Name

dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2

InChI Key

RNVYQYLELCKWAN-YVKXTFNSSA-N

Isomeric SMILES

[2H]C([2H])([C@H]1COC(O1)(C)C)O

Canonical SMILES

CC1(OCC(O1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a versatile compound with applications in organic synthesis and the pharmaceutical industry . It is also known as (S)-(+)-1,2-O-Isopropylidene-sn-glycerol or (S)-Glycerol acetonide .

General Information and Properties
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol has the molecular formula C6H12O3C_6H_{12}O_3 . It typically presents as a liquid . It has a refractive index of n20/D 1.434 . The boiling point is 72-73 °C at 8 mmHg . The density of the compound is 1.062 g/mL at 25 °C . It is a combustible liquid with a flash point of 79 °C .

Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is widely utilized in research . Its main applications are:

  • Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug formulation processes .
  • Organic Synthesis It is employed in organic chemistry as a versatile building block for creating complex molecules, allowing researchers to explore new chemical pathways . It can be used for solvent-free preparation of intermediate products .
  • Flavor and Fragrance Industry The compound is used in the formulation of flavors and fragrances, providing unique aromatic properties that enhance consumer products .
  • Polymer Chemistry It acts as a monomer in the production of specialty polymers, contributing to materials with tailored properties for specific applications .
  • Analytical Chemistry This chemical is utilized in analytical methods for detecting and quantifying other compounds, aiding in quality control and research analysis .

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Diastereomeric Comparisons

(a) (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • Stereochemistry : (R)-configuration, enantiomeric to the (S)-form .
  • Physical Properties : Similar melting point and solubility but distinct optical rotation ([α]D = -14.6° vs. +15.3° for the (S)-form) .
  • Synthetic Utility : Used in racemic resolutions and as a chiral auxiliary in asymmetric catalysis .
(b) (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • Racemic Mixture : Lacks enantiomeric purity, limiting its use in stereoselective reactions .
  • Thermal Behavior : Similar thermal stability to enantiopure forms but distinct phase transitions in esters (e.g., palmitate/stearate derivatives) .
Table 1: Key Differences Between Enantiomers
Property (S)-isomer (R)-isomer (R,S)-mixture
Optical Rotation [α]D +15.3° -14.6° N/A
Melting Point 130–131°C (derivatives) 130–131°C (derivatives) Broad transitions
CAS Number 22323-82-6 14347-78-5 100-79-8

Functionalized Derivatives

(a) Fatty Acid Esters (e.g., Palmitate/Stearate)
  • Thermal Behavior :
    • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl palmitate (3): Melts at 55°C with a pre-melting mesophase at 30°C .
    • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate (4): Melts at 54°C with a mesophase at 39°C .
  • Liquid-Crystalline Properties : Amphiphilic structure enables smectic phases, analogous to dodecyloxy-substituted polyols .
(b) Tosylate Derivatives
  • Example: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate (CAS 23735-43-5).
  • Utility : Key intermediate in nucleophilic substitutions; retains stereochemical integrity during reactions .
Table 2: Thermal Properties of Esters
Compound First Endothermic Transition Melting Point Mesophase Behavior
Palmitate ester (3) 30°C 55°C Smectic-like
Stearate ester (4) 39°C 54°C Smectic-like
Non-deuterated (S)-solketal N/A 130–131°C Crystalline

Structural Analogs with Modified Substituents

(a) [(4S,5S)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol
  • Structure : Additional methyl group at the 5-position.
  • Applications : Intermediate in nucleoside synthesis and chiral ligands .
(b) [2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methanol
  • Physical Properties : Boiling point 234.1°C, density 0.974 g/cm³ .
  • Utility : Solvent additive and plasticizer due to low volatility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2, and how is enantiomeric purity ensured?

  • Synthesis : A common route involves reacting (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with deuterated reagents. For example, in a patent application, 1,5-dibromopentane and the non-deuterated precursor were used to synthesize derivatives via nucleophilic substitution .
  • Enantiomeric Purity : Chiral HPLC or polarimetry is employed to confirm enantiopurity. Derivatives like (S)-4-((hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane are characterized by 1H^1H-NMR to validate stereochemical integrity (e.g., δ 4.25 ppm for methine protons) .

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

  • NMR : 1H^1H- and 13C^13C-NMR are essential for structural confirmation. For instance, splitting patterns (e.g., δ 1.41 and 1.35 ppm for geminal dimethyl groups) confirm the dioxolane ring .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS quantifies isotopic enrichment (e.g., ≥99% deuterium incorporation) and detects impurities like non-deuterated analogs .

Q. What safety protocols are recommended for handling this compound?

  • Protective Measures : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Toxicity studies indicate a rat oral NOAEL of 1000 mg/kg/day, but inhalation risks require ventilation .
  • Waste Management : Segregate waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does deuteration influence the compound’s reactivity and analytical performance in GC/LC-MS?

  • Isotopic Effects : Deuterium alters bond dissociation energies, potentially slowing metabolic degradation. In GC/LC-MS, deuterated analogs (e.g., (S)-ADB-BINACA-d5) serve as internal standards, reducing matrix effects and improving quantification accuracy via stable isotope dilution .
  • Method Optimization : Calibrate using deuterated/non-deuterated standard curves to account for retention time shifts and ionization efficiency differences .

Q. How can researchers resolve contradictions in reported NMR data for derivatives of this compound?

  • Case Study : Discrepancies in methine proton chemical shifts (e.g., δ 4.05–4.25 ppm) may arise from solvent polarity or temperature. Reproduce conditions from independent studies (e.g., CDCl3_3 at 25°C) and validate with 2D NMR (COSY, HSQC) .
  • Statistical Analysis : Use multivariate analysis to compare batch-to-batch variations in synthetic intermediates, such as (S)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane .

Q. What role does this compound play in polymer chemistry, and how do reaction parameters affect polymer properties?

  • Application : The non-deuterated analog is copolymerized with vinyl monomers (e.g., acrylates) to produce polymers with inherent viscosities of ~0.45 in dimethylformamide. Adjusting initiator concentration (e.g., benzoyl peroxide) and monomer ratios controls molecular weight .
  • Kinetic Studies : Apply the Alfrey-Price equation to model copolymerization reactivity ratios and predict conversion rates (Tables V–XX in polymerization studies) .

Key Methodological Recommendations

  • Synthetic Optimization : Use anhydrous conditions and chiral auxiliaries to minimize racemization .
  • Analytical Validation : Cross-validate NMR assignments with computational modeling (e.g., DFT) .
  • Safety Compliance : Adhere to REACH/OSHA guidelines for handling deuterated organics .

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